molecular formula C17H17ClN2O B11835612 3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one

3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one

Cat. No.: B11835612
M. Wt: 300.8 g/mol
InChI Key: JMLHMHCCTOVAAU-UHFFFAOYSA-N
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Description

3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted anilines and benzaldehydes.

    Formation of Schiff Base: The aniline and benzaldehyde undergo a condensation reaction to form a Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization using a suitable cyclizing agent, such as chloroacetyl chloride, to form the azetidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-phenylazetidin-2-one: Similar structure but lacks the chlorophenyl and dimethylphenyl groups.

    4-(2-Chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one: Similar structure but lacks the amino group at the 3-position.

Uniqueness

3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one is unique due to the presence of both the amino group and the substituted phenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one is a member of the azetidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H19ClN2O
  • Molecular Weight : 316.81 g/mol
  • IUPAC Name : this compound

Pharmacological Effects

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antiviral Activity : Analogous compounds have shown potent antiviral effects against human adenoviruses (HAdV). For instance, certain derivatives demonstrated low micromolar potency with high selectivity indexes, indicating their potential as antiviral agents .
  • Anticancer Properties : Studies on structurally related compounds have revealed significant anticancer activity. For example, certain azetidine derivatives inhibited cell proliferation in cancer cell lines such as MDA-MB-231, showcasing a selective toxicity profile favoring cancer cells over normal cells .
  • Mechanism of Action :
    • The compound may interact with specific cellular pathways involved in DNA replication and cell cycle regulation.
    • Some derivatives were found to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling .

Case Study 1: Antiviral Efficacy

In a study evaluating the efficacy of various substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, one compound exhibited an IC50 of 0.27 μM against HAdV with a CC50 of 156.8 μM, indicating a promising therapeutic window for further development .

Case Study 2: Anticancer Activity

Another investigation focused on the effects of azetidine derivatives on MDA-MB-231 cells revealed that these compounds could significantly reduce cell viability while sparing non-cancerous cells. The selectivity index was reported to be nearly 20-fold higher for cancer cells compared to normal cells .

Table 1: Summary of Biological Activities

Activity TypeCompound AnalogueIC50 (μM)CC50 (μM)Selectivity Index
AntiviralN-(4-amino-2-chlorophenyl)0.27156.8>100
AnticancerAzetidine derivative<10>10010
MechanismDescription
DNA Replication InhibitionCompounds target viral DNA replication processes
MMP InhibitionSuppresses matrix metalloproteinase activity
Cell Cycle ArrestInduces apoptosis and halts cell cycle progression

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

3-amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one

InChI

InChI=1S/C17H17ClN2O/c1-10-7-8-12(9-11(10)2)20-16(15(19)17(20)21)13-5-3-4-6-14(13)18/h3-9,15-16H,19H2,1-2H3

InChI Key

JMLHMHCCTOVAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3Cl)C

Origin of Product

United States

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